molecular formula C17H15F3N4O B2774093 2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole CAS No. 2415538-32-6

2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B2774093
CAS No.: 2415538-32-6
M. Wt: 348.329
InChI Key: VVLDNWCINGFRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperazine ring and a trifluoromethyl-substituted pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the trifluoromethyl-substituted pyridine derivative, which is then reacted with piperazine under controlled conditions to form the intermediate. This intermediate is subsequently cyclized with a benzoxazole precursor to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the benzoxazole ring enhances its stability and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O/c18-17(19,20)14-6-3-7-15(22-14)23-8-10-24(11-9-23)16-21-12-4-1-2-5-13(12)25-16/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLDNWCINGFRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=N2)C(F)(F)F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.